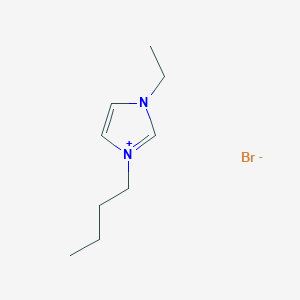

1-Butyl-3-ethylimidazolium bromide; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butyl-3-ethylimidazolium bromide is a type of ionic liquid . It is a neutral ionic liquid that has been used in various applications, including as a solvent for the preparation of 1,2,4,5-substituted imidazoles .

Synthesis Analysis

The synthesis of 1-Butyl-3-ethylimidazolium bromide has been reported in several studies . It has been used in the preparation of cellulose/montmorillonite nanocomposites . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .

Molecular Structure Analysis

The molecular structure of 1-Butyl-3-ethylimidazolium bromide is complex and involves various intermolecular forces . The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate have been reported . At 100 K, the butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation .

Chemical Reactions Analysis

1-Butyl-3-ethylimidazolium bromide has been involved in various chemical reactions. For instance, it undergoes gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-3-ethylimidazolium bromide are unique. It has a molar mass of 219.12 g/mol . It has a high thermal stability, low volatility, and a large electrochemical window .

科学的研究の応用

Structural and Conformational Analysis

1-Butyl-3-ethylimidazolium bromide can be used in the structural and conformational analysis of ionic liquids . For instance, X-ray diffraction and Raman spectroscopy of the ionic liquid 1-butyl-3-methylimidazolium nitrate at temperatures from 100 to 300 K show evidence of two different polymorphs and significant temperature-dependent conformational changes .

Density, Viscosity, and Conductivity Study

This compound can be used in the study of density, viscosity, and conductivity . For example, density and viscosity measurements were carried out at room temperature, and conductivity measurements of the ionic liquid and mixtures of the ionic liquid with water, methanol, ethanol, acetonitrile, and acetone at different temperatures showed an increase in conductivity due to the presence of the ionic liquid in water and ethanol .

Gelation with Gelatin

1-Butyl-3-ethylimidazolium bromide undergoes gelation with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors .

Preparation of 1,2,4,5-Substituted Imidazoles

It can be used as a solvent for the preparation of 1,2,4,5-substituted imidazoles .

Use in Heck Reaction

1-Butyl-3-ethylimidazolium bromide is an ionic liquid used in a Heck reaction .

Assessment of Ionic Liquid Toxicity

This compound is also used in assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure-property relationship modeling .

Electrochemical Applications

Ionic liquids have been used as electrolytes in conducting polymer-based electrochemical devices, in the electrochemical synthesis of conducting polymers, and in the synthesis of conducting polymer organic dispersions .

High Thermal Stability

The thermogravimetric analysis (TGA) of the ionic liquid shows high thermal stability of the ionic liquid with decomposition beginning at about 400°C .

Safety and Hazards

将来の方向性

Ionic liquids like 1-Butyl-3-ethylimidazolium bromide have found a wide range of applications in various fields of chemistry due to their unique and useful physicochemical properties . They are being explored for a wide range of applications including but not limited to portable energy storage devices such as lithium-ion batteries .

作用機序

Target of Action

1-Butyl-3-ethylimidazolium bromide is an ionic liquid that has been shown to interact with proteins . In particular, it has been found to have effects on α-chymotrypsin, a key enzyme involved in protein digestion .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It has been observed that 1-butyl-3-ethylimidazolium bromide can offset the deleterious action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin at lower concentrations . At higher concentrations, its stabilizing action turns into a deleterious action .

Biochemical Pathways

It is known that the compound can influence the structure and function of proteins, potentially affecting various biochemical pathways that these proteins are involved in .

Pharmacokinetics

It has been noted that the compound has a lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 1-butyl-3-ethylimidazolium bromide is its impact on protein structure and function. At lower concentrations, it can offset the deleterious action of other compounds on proteins, while at higher concentrations, it can have a destabilizing effect .

Action Environment

The action of 1-butyl-3-ethylimidazolium bromide can be influenced by various environmental factors. For example, the compound’s effects on proteins can vary depending on the concentration of the compound . Additionally, the compound’s properties, such as its melting point, viscosity, and conductivity, can be influenced by temperature .

特性

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMVBZHUKCWZHH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-ethylimidazolium bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)